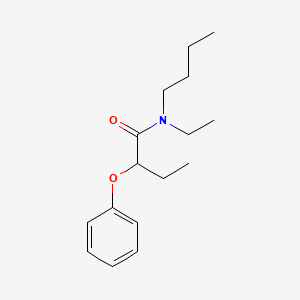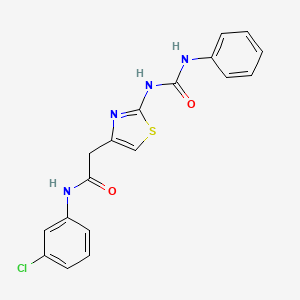![molecular formula C18H14N4O2 B11038607 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11038607.png)
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine scaffold, which is crucial for the compound’s biological activity .
Industrial Production Methods: Industrial production of this compound often employs tandem reactions and carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N~2~-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include molecular bromine and iodine for halogenation, and sodium methoxide for substitution reactions. These reagents are chosen for their ability to selectively modify specific sites on the compound .
Major Products Formed: The major products formed from these reactions include halogenated derivatives and substituted imidazo[1,2-a]pyrimidines. These derivatives often exhibit enhanced biological activities, making them valuable for further research and development .
Scientific Research Applications
N~2~-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs, particularly for its antimicrobial and antitumor properties. Additionally, it is employed in the study of biological pathways and molecular targets, making it a valuable tool in both chemistry and biology .
Mechanism of Action
The mechanism of action of N2-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. This mechanism is crucial for its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share a similar scaffold but differ in their substituents and biological activities .
Uniqueness: What sets N2-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE apart is its unique combination of substituents, which confer specific biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c1-12-8-9-22-11-15(21-18(22)19-12)13-4-6-14(7-5-13)20-17(23)16-3-2-10-24-16/h2-11H,1H3,(H,20,23) |
InChI Key |
IFZLAIKTHNQKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11038527.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038528.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038531.png)
![(1E)-1-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038539.png)
![3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B11038547.png)
![2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11038552.png)
![5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11038559.png)
![(1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038564.png)



![3-Hydroxy-4-(4-methoxy-phenyl)-1-(1-methyl-butyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B11038600.png)
![ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11038617.png)
![2-[3-chloro-4-(trifluoromethyl)phenyl]-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11038618.png)
